Cyanine3.5 carboxylic acid Cyanine3.5 carboxylic acid Cyanine3.5 free unactivated monofunctional carboxylic acid. Can be used as a reference non-reactive dye or control. Cyanine3.5 is an analog of Cy3.5® fluorophore.
Brand Name: Vulcanchem
CAS No.: 1802928-88-6
VCID: VC0524641
InChI: InChI=1S/C38H40N2O2.ClH/c1-37(2)32(39(5)30-23-21-26-14-8-10-16-28(26)35(30)37)18-13-19-33-38(3,4)36-29-17-11-9-15-27(29)22-24-31(36)40(33)25-12-6-7-20-34(41)42;/h8-11,13-19,21-24H,6-7,12,20,25H2,1-5H3;1H
SMILES: CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-]
Molecular Formula: C38H41ClN2O2
Molecular Weight: 593.21

Cyanine3.5 carboxylic acid

CAS No.: 1802928-88-6

Cat. No.: VC0524641

Molecular Formula: C38H41ClN2O2

Molecular Weight: 593.21

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Cyanine3.5 carboxylic acid - 1802928-88-6

Specification

CAS No. 1802928-88-6
Molecular Formula C38H41ClN2O2
Molecular Weight 593.21
IUPAC Name 6-[1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride
Standard InChI InChI=1S/C38H40N2O2.ClH/c1-37(2)32(39(5)30-23-21-26-14-8-10-16-28(26)35(30)37)18-13-19-33-38(3,4)36-29-17-11-9-15-27(29)22-24-31(36)40(33)25-12-6-7-20-34(41)42;/h8-11,13-19,21-24H,6-7,12,20,25H2,1-5H3;1H
Standard InChI Key VJCYHFMXCZYHEG-UHFFFAOYSA-N
SMILES CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-]
Appearance Solid powder

Introduction

Chemical Structure and Properties

Cyanine3.5 carboxylic acid belongs to the broader family of cyanine dyes, which are characterized by two nitrogen-containing heterocyclic units linked by a polymethine bridge with conjugated double bonds. This specific compound features a carboxylic acid functional group that provides a reactive site for potential conjugation chemistry.

Molecular Composition

The detailed chemical properties of Cyanine3.5 carboxylic acid are summarized in the following table:

PropertySpecification
Chemical Name3-(5-carboxypentyl)-1,1-dimethyl-2-((1E,3E)-3-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)prop-1-en-1-yl)-1H-benzo[e]indol-3-ium chloride
Molecular FormulaC₃₈H₄₁ClN₂O₂
Molecular Weight593.2 g/mol
CAS Numbers1802928-88-6, 1144107-79-8, 1802978-82-0
Physical AppearanceDark purple powder or solid

Solubility Profile

Cyanine3.5 carboxylic acid demonstrates differential solubility across various solvents, which is critical information for researchers planning experimental protocols. The compound is highly soluble in organic solvents but shows poor solubility in aqueous environments:

SolventSolubility
DMSO≥59.3 mg/mL
Ethanol≥47.4 mg/mL
DichloromethaneSoluble
DMFSoluble
WaterInsoluble

The solubility characteristics reflect the compound's structural features, with the largely hydrophobic aromatic rings contributing to its poor water solubility while facilitating dissolution in organic solvents. This property profile influences both storage recommendations and application protocols in research settings.

Spectral Characteristics

The optical properties of Cyanine3.5 carboxylic acid make it particularly valuable for fluorescence-based applications. The compound exhibits strong absorption in the orange-red region of the visible spectrum and emits fluorescence at slightly longer wavelengths.

Fluorescence Parameters

The key spectral properties of Cyanine3.5 carboxylic acid are detailed below:

ParameterValue
Absorption/Excitation Maximum581-591 nm
Emission Maximum596-604 nm
Extinction Coefficient116,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield0.35
Stokes Shift~15 nm
CF₂₆₀0.29
CF₂₈₀0.22

The relatively high extinction coefficient indicates strong light absorption capacity, while the quantum yield of 0.35 reflects efficient conversion of absorbed light into fluorescence emission. The modest Stokes shift of approximately 15 nm is characteristic of cyanine dyes and influences the design of optical filters for fluorescence detection systems.

Photostability Profile

Cyanine3.5 demonstrates excellent photostability compared to many other fluorophores in its spectral class . This resistance to photobleaching makes the compound particularly valuable for applications requiring extended illumination periods or repeated imaging of the same sample. The photostability profile contributes significantly to the dye's utility in time-lapse fluorescence microscopy and other techniques requiring sustained fluorescence output over extended observation periods.

Applications in Research

Cyanine3.5 carboxylic acid has found utility across diverse research applications due to its favorable spectral properties and chemical characteristics.

Reference and Control Applications

The primary application of Cyanine3.5 carboxylic acid in its unactivated form is as a non-reactive reference dye or control in fluorescence experiments . This application leverages the compound's reliable fluorescence properties without the complexity of covalent labeling reactions, providing researchers with a consistent fluorescence standard for instrument calibration and experimental controls.

Fluorescence Imaging and Detection

When appropriately functionalized, Cyanine3.5 derivatives serve as excellent probes for various biological detection methods, including:

  • Fluorescence microscopy for cellular and subcellular visualization

  • Flow cytometry for cell population analysis

  • Protein detection in Western blotting procedures

The bright fluorescence and high photostability of Cyanine3.5 derivatives contribute to enhanced signal-to-noise ratios in these applications, facilitating more sensitive detection of biological targets and processes.

Comparative Advantages

Cyanine3.5 offers several advantages that position it as a valuable alternative to other fluorophores in similar spectral regions:

  • Sharp spectral peaks with narrow absorption and emission bands, reducing spectral overlap in multiplex assays

  • Strong resistance to photobleaching, ensuring reliable signal detection throughout extended experimental timeframes

  • Efficient fluorescence emission, enabling detection of low-abundance targets

These attributes make Cyanine3.5 carboxylic acid and its derivatives particularly suitable for applications requiring high sensitivity and specificity in the orange-red region of the visible spectrum.

ParameterRecommendation
Temperature-20°C
Light ExposureProtect from light; store in dark conditions
HumidityStore in desiccated environment
Storage Duration24 months after receipt when properly stored

Transportation Guidelines

During transportation, Cyanine3.5 carboxylic acid can tolerate room temperature conditions for limited periods:

  • Room temperature transportation is acceptable for up to 3 weeks

  • Upon receipt, transfer promptly to recommended storage conditions

  • Avoid prolonged exposure to light during transportation and handling

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